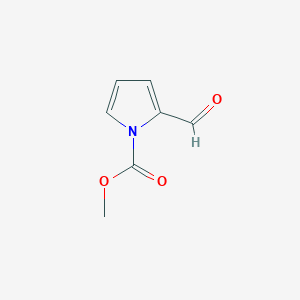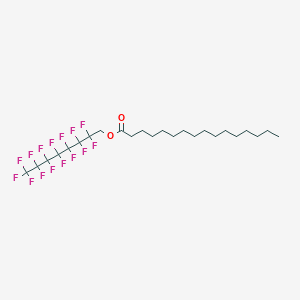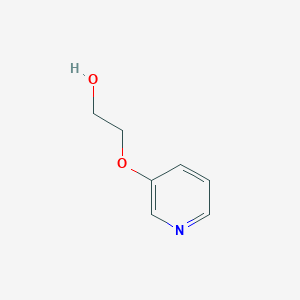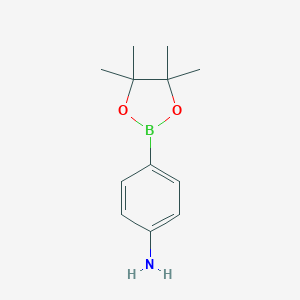![molecular formula C10H16O B048126 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) CAS No. 119479-37-7](/img/structure/B48126.png)
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI), also known as limonene oxide, is a cyclic terpene oxide that is commonly found in essential oils of citrus fruits. It has been widely studied for its various biological and pharmacological properties, including its potential as an anti-cancer agent.
Mechanism Of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) oxide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. It may also induce apoptosis by activating certain proteins that are involved in this process.
Biochemical And Physiological Effects
Limonene oxide has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes involved in inflammation and oxidative stress. It has also been shown to have a positive effect on lipid metabolism, reducing cholesterol levels and improving insulin sensitivity.
Advantages And Limitations For Lab Experiments
One advantage of using 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) oxide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, its low solubility in water can make it difficult to work with in certain experimental settings.
Future Directions
Future research on 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) oxide could focus on its potential as a treatment for other types of cancer, as well as its effects on other physiological systems such as the immune system and the nervous system. Additionally, further studies could investigate the optimal dosage and delivery methods for this compound, as well as its potential interactions with other drugs and supplements.
Synthesis Methods
Limonene oxide can be synthesized through the epoxidation of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI), which is a major component of citrus essential oils. The most commonly used method for this synthesis is the reaction of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) with a peracid, such as m-chloroperbenzoic acid, in the presence of a catalyst.
Scientific Research Applications
Limonene oxide has been studied for its potential as an anti-cancer agent, particularly in the treatment of breast cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for chronic diseases such as arthritis and cardiovascular disease.
properties
CAS RN |
119479-37-7 |
|---|---|
Product Name |
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h4,7,9H,5-6H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
JVQQTQFGLBPBSV-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)C1=CC[C@@]2([C@H](C1)O2)C |
SMILES |
CC(C)C1=CCC2(C(C1)O2)C |
Canonical SMILES |
CC(C)C1=CCC2(C(C1)O2)C |
synonyms |
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



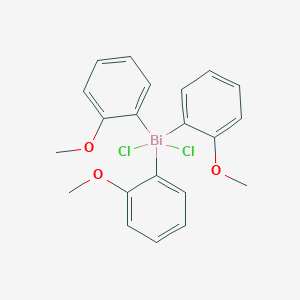
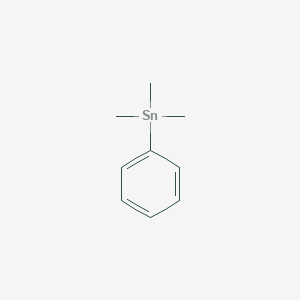
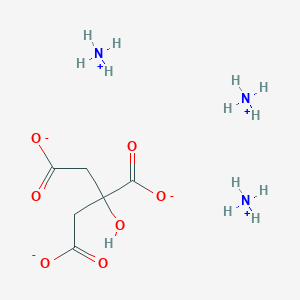
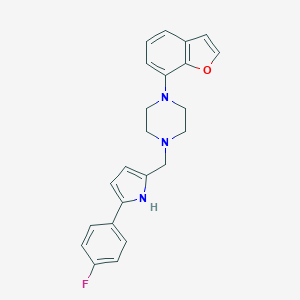
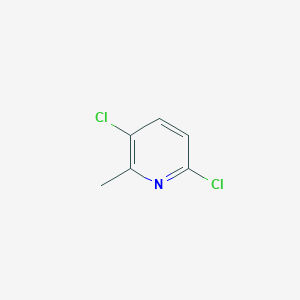
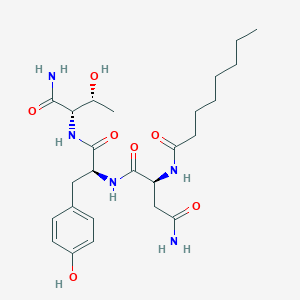
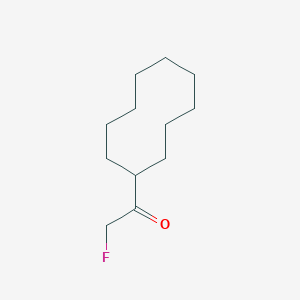
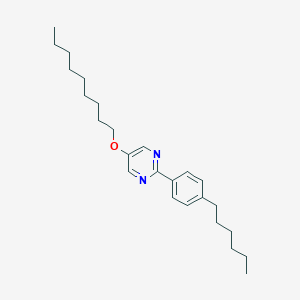
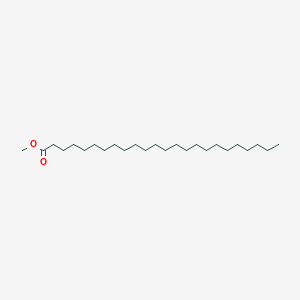
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)
